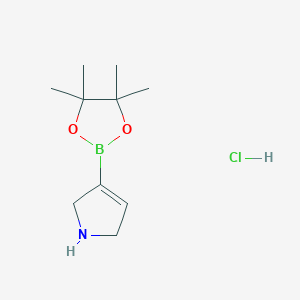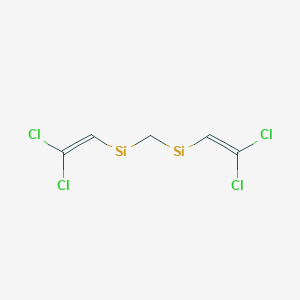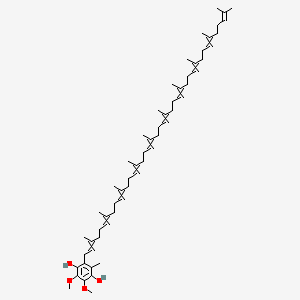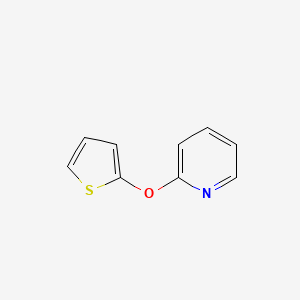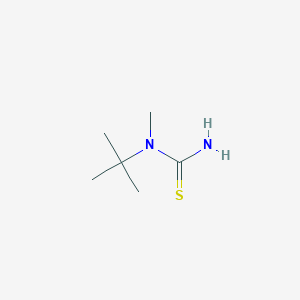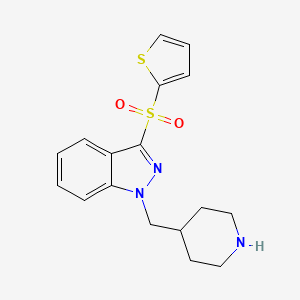![molecular formula C32H37N2O2P B12516288 Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and phosphanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing catalytic activity and reaction pathways. Additionally, its phosphanyl groups can participate in electron transfer processes, modulating biochemical and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups and nitrogen-containing rings, used in coordination chemistry and catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A well-known ligand in asymmetric catalysis, featuring phosphanyl groups similar to the target compound.
Uniqueness
4-tert-butyl-2-(2-{2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenylphosphanyl}phenyl)-4,5-dihydro-1,3-oxazole is unique due to its combination of oxazole and phosphanyl functional groups, which provide distinct reactivity and coordination properties. This makes it a versatile compound for various applications in catalysis, material science, and pharmaceuticals .
Propriétés
Formule moléculaire |
C32H37N2O2P |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
bis[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-phenylphosphane |
InChI |
InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3 |
Clé InChI |
BXNPGTKDUBOISS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)

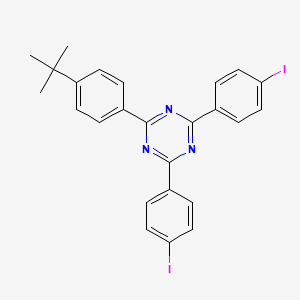
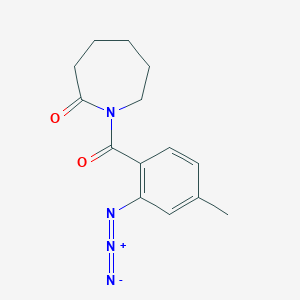
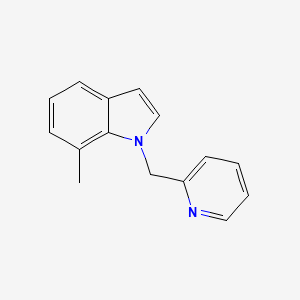
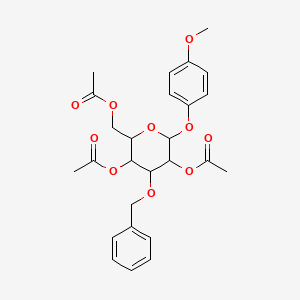
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
